2-Propenoic acid, 3-thiocyanato-, (Z)-

Catalog No.
S14565823
CAS No.
131424-34-5
M.F
C4H3NO2S
M. Wt
129.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, 3-thiocyanato-, (Z)-

CAS Number

131424-34-5

Product Name

2-Propenoic acid, 3-thiocyanato-, (Z)-

IUPAC Name

3-thiocyanatoprop-2-enoic acid

Molecular Formula

C4H3NO2S

Molecular Weight

129.14 g/mol

InChI

InChI=1S/C4H3NO2S/c5-3-8-2-1-4(6)7/h1-2H,(H,6,7)

InChI Key

OQYPGQSDSUQZBM-UHFFFAOYSA-N

Canonical SMILES

C(=CSC#N)C(=O)O

2-Propenoic acid, 3-thiocyanato-, (Z)- is an organic compound with the molecular formula C4H3NO2SC_4H_3NO_2S. It is characterized by the presence of a thiocyanate group (-SCN) attached to the third carbon of the propenoic acid backbone. The compound is also known by its Chemical Abstracts Service (CAS) number 304270 and has various applications in organic synthesis and biological studies. Its structure features a double bond between the first and second carbon atoms, which is typical for propenoic acids, and it exhibits geometric isomerism due to the presence of the double bond.

  • Nucleophilic Addition: The thiocyanate group can act as a nucleophile, enabling reactions with electrophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Polymerization: As an unsaturated compound, it can undergo polymerization reactions, leading to the formation of poly(2-propenoic acid) derivatives.

The synthesis of 2-propenoic acid, 3-thiocyanato-, (Z)- can be achieved through several methods:

  • Thiocyanation of Propenoic Acid: This method involves the direct reaction of propenoic acid with ammonium thiocyanate under acidic conditions.
  • Cross-Coupling Reactions: Utilizing arylboronic acids and potassium thiocyanate in the presence of a copper catalyst allows for the formation of thiocyanated derivatives .
  • Radical Reactions: The use of radical initiators can facilitate the introduction of thiocyanate groups into alkenes or other unsaturated compounds .

2-Propenoic acid, 3-thiocyanato-, (Z)- has various applications in different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: Its polymerization properties make it useful in creating polymer materials with specific characteristics.

Interaction studies involving 2-propenoic acid, 3-thiocyanato-, (Z)- primarily focus on its reactivity with biological molecules and other synthetic compounds. Research into its interactions with proteins or nucleic acids could provide insights into its potential therapeutic applications or toxicological profiles.

Several compounds share structural similarities with 2-propenoic acid, 3-thiocyanato-, (Z)-. Here are some notable examples:

Compound NameStructureUnique Features
Acrylic AcidC3H4O2C_3H_4O_2Lacks thiocyanate group; used in polymers.
Methacrylic AcidC4H6O2C_4H_6O_2Contains a methyl group; used in coatings.
Thiocyanic AcidHSCNHSCNSimple thiocyanate; used in chemical synthesis.
Cinnamic AcidC9H8O2C_9H_8O_2Similar structure without thiocyanate; used in flavoring.

The uniqueness of 2-propenoic acid, 3-thiocyanato-, (Z)- lies in its specific functional group arrangement, particularly the presence of the thiocyanate moiety which imparts distinct chemical properties and potential biological activities not found in similar compounds.

Nucleophilic Substitution-Knoevenagel Condensation Hybrid Approaches

The hybrid approach combining nucleophilic substitution and Knoevenagel condensation has emerged as a sustainable route for synthesizing (Z)-3-thiocyanatoacrylic acids. Abraham and Periakaruppan demonstrated that chloroacetic acid reacts with ammonium thiocyanate to form a thiocyanate intermediate, which undergoes Knoevenagel condensation with aromatic aldehydes under mild conditions. Critically, the stereochemical outcome depends on the aldehyde’s substituents: electron-donating groups favor (E)-isomers, while intramolecular hydrogen bonding in derivatives like 3-(2-hydroxyphenyl)-2-thiocyanatoacrylic acid stabilizes the (Z)-configuration.

Table 1: Stereoselectivity in Knoevenagel Condensation with Aromatic Aldehydes

Aldehyde SubstituentProduct IsomerYield (%)Selectivity (Z:E)
2-HydroxyphenylZ92>99:1
4-MethoxyphenylE881:99
3-NitrophenylE853:97

The reaction proceeds via a two-step mechanism:

  • Nucleophilic substitution: Ammonium thiocyanate displaces chloride from chloroacetic acid, forming 2-thiocyanatoacetic acid.
  • Knoevenagel condensation: The thiocyanatoacetic acid reacts with aldehydes in ethanol/water, facilitated by piperidine as a base. The (Z)-isomer forms preferentially when ortho-substituted aldehydes enable intramolecular hydrogen bonding between the thiocyanate and hydroxyl groups.

Electrophilic Thiocyanation Reagents in Stereoselective Synthesis

Electrophilic thiocyanation reagents, such as N-thiosuccinimides, enable regioselective thiocyanatothiolation of alkynes and alkenes. A metal-free system using ammonium thiocyanate and N-(arylthio)succinimides in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) achieves high (Z)-selectivity for aryl alkynes (Table 2). HFIP’s hydrogen-bond-donating capacity activates the sulfenylation reagent, directing anti-addition to alkynes.

Table 2: Thiocyanatothiolation of Alkynes with N-(Arylthio)succinimides

Alkyne SubstituentReagentProduct IsomerYield (%)Z:E Ratio
4-BiphenylN-(4-BrC6H4S)SuZ7895:5
2-MethoxyphenylN-(PhS)SuZ8293:7
1-HexyneN-(PhS)SuZ/E6550:50

For alkenes, thiocyanatothiolation proceeds via a radical pathway, with HFIP stabilizing the transition state. However, aliphatic alkenes exhibit lower stereoselectivity due to reduced steric hindrance.

Photoredox-Catalyzed Decarboxylative Thiocyanation Strategies

Photoredox catalysis offers a redox-neutral route to thiocyanatoalkenes by decarboxylating N-hydroxyphthalimide (NHP) esters. While current literature focuses on decarboxylative halogenation, analogous mechanisms using ammonium thiocyanate could generate thiocyanate radicals (SCN- ). Proposed steps include:

  • Oxidative quenching: The photocatalyst (e.g., 4CzIPN) oxidizes the NHP ester, triggering decarboxylation.
  • Radical coupling: The alkyl radical combines with SCN- , forming the thiocyanated product.

This method remains hypothetical for thiocyanation but is supported by successful bromination/chlorination protocols. Key challenges include controlling stereochemistry and competing side reactions.

Transition Metal-Mediated C–SCN Bond Formation Mechanisms

Transition metals like copper and palladium facilitate C–SCN bond formation via oxidative addition or cross-coupling. For example, copper(I) thiocyanate mediates the thiocyanation of aryl halides, though applications to propenoic acid derivatives are underexplored. A potential pathway involves:

  • Oxidative addition: Pd(0) inserts into a C–X bond (X = Br, I).
  • Transmetalation: Pd(II) reacts with KSCN to form a Pd–SCN complex.
  • Reductive elimination: The Pd catalyst releases the thiocyanated product.

Dual photoredox-copper systems, as used in chlorination, could enhance efficiency by merging radical and polar mechanisms.

2-Propenoic acid, 3-thiocyanato-, (Z)- serves as a valuable building block for constructing diverse heterocyclic scaffolds through its unique combination of functional groups [1] [2]. The compound features a molecular formula of C₄H₃NO₂S with a molecular weight of 129.14 g/mol, containing both a carboxylic acid moiety and a thiocyanate group positioned on the Z-configured double bond [3]. This structural arrangement enables multiple synthetic transformations that facilitate the formation of sulfur and nitrogen-containing heterocycles [4] [5].

The thiocyanate functionality in this compound acts as a versatile precursor for various heterocyclic systems, including thiazoles, isothiazoles, and thiadiazoles [6] [7]. Research has demonstrated that thiocyanates can be readily converted to thiocarbamates and structurally diverse heterocycles through established synthetic methodologies [4]. The presence of the carboxylic acid group provides additional reactivity, allowing for cyclization reactions that incorporate both the sulfur-containing thiocyanate and the carboxyl functionality into ring systems [1].

Heterocyclic ScaffoldSynthetic ApproachKey IntermediatesYield Range
2-IminothiazolinesCascade cyclizationElectron donor-acceptor complexes65-85%
Fused thiazinesIntramolecular cyclizationThioureido intermediates70-90%
Quinazolin derivativesMulti-step condensationThiocyanato precursors60-80%
SpirotrienedionesRadical cyclizationThiocyanate radicals55-75%

The synthetic utility of 2-propenoic acid, 3-thiocyanato-, (Z)- in heterocyclic construction has been particularly evident in the formation of fused ring systems [8] [2]. Studies have shown that the compound can undergo radical cascade cyclization with heterocyclic ketene aminals to access functionalized fused 2-iminothiazolines [8]. These reactions demonstrate excellent selectivity for the Z-isomers and proceed under mild visible-light conditions without external photocatalysts [8] [9].

The thiocyanate group's ambident nucleophilic character allows for selective attack at either the sulfur or nitrogen center, providing access to different heterocyclic frameworks [10] [4]. This selectivity can be controlled through reaction conditions, choice of electrophiles, and the presence of directing groups [11] [12]. The Z-configuration of the double bond in this compound influences the stereochemical outcome of cyclization reactions, often leading to products with defined three-dimensional arrangements [1] [13].

Precursors in Radical Cascade Cyclization Reactions

The thiocyanate functionality in 2-propenoic acid, 3-thiocyanato-, (Z)- serves as an excellent precursor for generating thiocyanate radicals under various reaction conditions [14] [2]. These radical species participate in cascade cyclization reactions that construct complex molecular architectures through sequential bond-forming events [8] [15]. The ability to generate thiocyanate radicals through visible-light photoredox catalysis has emerged as a particularly powerful approach for accessing diverse heterocyclic structures [14] [9].

Research has established that thiocyanate radicals can be generated through single-electron transfer processes using organic photocatalysts such as Rose Bengal or 4,5-dicyanoimidazole derivatives [14] [9]. Under these conditions, the thiocyanate anion undergoes oxidation to form the corresponding radical, which then participates in addition reactions with electron-rich alkenes and aromatic systems [14]. The radical nature of these transformations allows for the formation of carbon-sulfur bonds under mild conditions while tolerating a wide range of functional groups [2] [12].

Radical SourceCatalyst SystemReaction ConditionsProduct TypesSelectivity
Ammonium thiocyanateRose BengalVisible light, aerobicThiocyanato alkenesZ-selective
Thiocyanate anionAcridinium saltsLED irradiationSpirocyclic compoundsHigh diastereoselectivity
Organic thiocyanatesMetal-freePhotoredox conditionsAzaspirotrienonesExcellent functional group tolerance
Alkyl thiocyanatesDual catalysisCopper/photoredoxδ-Thiocyanato alcoholsRegioselective

The cascade nature of these reactions enables the rapid assembly of complex molecular frameworks from relatively simple starting materials [8] [2]. Studies have demonstrated that the initial thiocyanate radical addition can trigger subsequent cyclization events, leading to the formation of polycyclic structures in a single synthetic operation [14] [15]. This approach has proven particularly valuable for accessing azaspirotrienone scaffolds and related heterocyclic systems that are challenging to prepare through conventional methods [8].

The stereochemical control in these radical cascade reactions often derives from the inherent conformational preferences of the intermediate radical species [11] [13]. The Z-configuration of the starting material influences the trajectory of subsequent cyclization events, leading to predictable stereochemical outcomes [1] [13]. This stereocontrol has been exploited in the synthesis of natural product-like scaffolds where precise three-dimensional arrangements are crucial for biological activity [8] [11].

Diastereoselective Transformations via Hydrogen Bonding Control

The carboxylic acid functionality in 2-propenoic acid, 3-thiocyanato-, (Z)- provides opportunities for hydrogen bonding interactions that can direct the stereochemical outcome of various transformations [1] [16]. These non-covalent interactions serve as a means of controlling the approach of reagents and the conformation of transition states, leading to enhanced diastereoselectivity in synthetic processes [16] [17]. The strategic use of hydrogen bonding has proven particularly effective in cycloaddition reactions and nucleophilic addition processes [16].

Research has demonstrated that the presence of hydrogen bond donors and acceptors can significantly influence the selectivity of Diels-Alder reactions involving thiocyanate-containing substrates [16] [17]. The carboxylic acid group can participate in intermolecular hydrogen bonding with incoming dienophiles, directing their approach and controlling the facial selectivity of the cycloaddition [16]. This approach has been successfully applied to the synthesis of complex polycyclic structures with well-defined stereochemistry [17].

Reaction TypeHydrogen Bonding PatternDiastereoselectivityTemperature RangeSolvent Effects
Diels-AlderCarboxyl-dienophile>95:5 dr-78°C to 25°CPolar protic favored
Michael AdditionThiocyanate-nucleophile85:15 to >99:1 dr0°C to 40°CAprotic optimal
Aldol CondensationEnolate-carbonyl90:10 dr-20°C to 0°CMixed solvent systems
CyclizationIntramolecular H-bonding>98:2 dr25°C to 60°CNon-coordinating solvents

The thiocyanate group itself can participate in hydrogen bonding interactions through its nitrogen center, acting as a hydrogen bond acceptor [1] [11]. This capability allows for the design of substrates where multiple hydrogen bonding interactions work in concert to achieve high levels of stereocontrol [16] [11]. The linear geometry of the thiocyanate group provides a well-defined directionality for these interactions, facilitating predictable stereochemical outcomes [11].

Computational studies have provided insights into the nature of these hydrogen bonding interactions and their influence on reaction pathways [16] [17]. Density functional theory calculations have revealed that the strength and orientation of hydrogen bonds can significantly alter the relative energies of competing transition states [16]. These studies have guided the development of more effective strategies for achieving diastereoselective transformations using thiocyanate-containing substrates [17].

The influence of solvent on hydrogen bonding patterns has emerged as a critical factor in optimizing diastereoselectivity [16] [17]. Polar protic solvents can compete with substrate-based hydrogen bonding, while aprotic solvents generally preserve the intended interactions [16]. The careful selection of reaction media has proven essential for maximizing the stereochemical control achieved through hydrogen bonding mechanisms [17].

Late-Stage Functionalization of Biologically Active Molecules

The incorporation of thiocyanate functionality through late-stage functionalization represents a powerful strategy for modifying biologically active molecules and exploring structure-activity relationships [18] [19]. 2-Propenoic acid, 3-thiocyanato-, (Z)- and related compounds serve as valuable reagents for introducing thiocyanate groups into complex molecular frameworks without disrupting existing stereochemical features [18] [12]. This approach has gained particular importance in drug discovery and chemical biology applications [19] [4].

Late-stage thiocyanation reactions have been developed using various methodologies, including transition-metal catalysis, photoredox chemistry, and radical-based approaches [14] [12]. These methods allow for the selective modification of complex substrates while maintaining functional group compatibility [12] [4]. The thiocyanate group serves as a versatile handle for further transformations, enabling the rapid generation of diverse analogs from a common intermediate [4] [20].

Substrate ClassFunctionalization MethodReaction ConditionsYield RangeApplications
Aromatic compoundsElectrophilic thiocyanationHypervalent iodine, room temperature75-95%Pharmaceutical intermediates
Aliphatic alcoholsDehydrative thiocyanationAcid catalysis, mild heating60-85%Natural product modification
Peptide derivativesCysteine modificationAqueous conditions, physiological pH70-90%Chemical biology tools
Steroid frameworksC-H functionalizationVisible light, photoredox55-80%Medicinal chemistry

The utility of thiocyanate groups in late-stage functionalization extends beyond their role as simple substituents [4] [20]. These groups can be readily converted to other sulfur-containing functionalities, including thioethers, disulfides, and thiocarbamates [4]. This transformation capability makes thiocyanate introduction particularly valuable as it provides access to multiple structural variants from a single functionalization event [20].

Research has demonstrated the successful application of late-stage thiocyanation in the modification of natural products and pharmaceutically relevant compounds [18] [21]. Studies involving the thiocyanation of complex molecular frameworks have shown that these transformations can proceed with high chemoselectivity, leaving sensitive functional groups intact [12] [4]. The mild reaction conditions typically employed in these processes make them compatible with a wide range of biological molecules [20].

The biocompatibility of thiocyanate-containing compounds has made them attractive targets for chemical biology applications [22] [23]. Thiocyanate groups can serve as bioisosteres for other functional groups, potentially maintaining biological activity while providing new pharmacological properties [22] [7]. The ability to introduce these groups late in synthetic sequences allows for the efficient exploration of structure-activity relationships in medicinal chemistry programs [21] [23].

Fermentative Pathway Design for Acrylic Acid Derivatives

The development of fermentative pathways for acrylic acid derivatives represents a crucial advancement in sustainable chemical production. Multiple biosynthetic routes have been established for acrylic acid production through microbial fermentation, each offering distinct advantages in terms of yield, productivity, and metabolic efficiency [1] [2] [3].

The β-alanine pathway emerges as one of the most promising routes for acrylic acid bioproduction. This pathway utilizes β-alanine aminotransferase to convert β-alanine and α-ketoglutarate into malonic semialdehyde, which is subsequently reduced to 3-hydroxypropionic acid by malonic semialdehyde reductase [1] [2]. The pathway demonstrates a theoretical yield of 0.49 grams of acrylic acid per gram of glucose, with production titers reaching 0.237 grams per liter in engineered Escherichia coli strains [1].

The glycerol pathway offers an alternative approach utilizing glycerol as a renewable feedstock. This route employs glycerol dehydratase to convert glycerol to 3-hydroxypropionaldehyde, followed by 3-hydroxypropionaldehyde dehydrogenase to produce 3-hydroxypropionic acid [4] [5]. The pathway achieves higher production titers of 2.1 grams per liter and demonstrates superior theoretical yields of 0.51 grams per gram of glucose [4]. The integration of Lactobacillus reuteri and Gluconobacter oxydans in this pathway enables quantitative conversion of glycerol to 3-hydroxypropionic acid under controlled conditions [4] [5].

The malonyl-CoA pathway represents a direct route from central carbon metabolism to acrylic acid derivatives. This pathway utilizes malonyl-CoA reductase to convert malonyl-CoA to malonic semialdehyde, which is then reduced to 3-hydroxypropionic acid by malonic semialdehyde reductase [6] [7]. Despite lower theoretical yields of 0.42 grams per gram of glucose, this pathway offers advantages in terms of metabolic integration and cofactor balance [6].

Direct fermentation pathways have been developed to produce acrylic acid without intermediate chemical conversion steps. These pathways utilize 3-hydroxypropionyl-CoA synthase and 3-hydroxypropionyl-CoA dehydratase to convert 3-hydroxypropionic acid directly to acrylic acid through acrylyl-CoA intermediates [8] [9]. While current production titers remain low at 0.12 grams per liter, these pathways eliminate the need for downstream chemical processing steps [8].

Coenzyme A-Mediated Biosynthetic Route Optimization

Coenzyme A biosynthesis represents a critical metabolic node that significantly influences the efficiency of acrylic acid derivative production pathways. The optimization of coenzyme A-mediated biosynthetic routes requires comprehensive understanding of the five-step biosynthetic pathway and its regulatory mechanisms [10] [11] [12].

The pantothenate kinase reaction represents the primary regulatory step in coenzyme A biosynthesis. This enzyme catalyzes the phosphorylation of pantothenate to 4'-phosphopantothenate and is subject to feedback inhibition by coenzyme A itself [11] [13]. Optimization strategies focus on engineering pantothenate kinase variants with reduced feedback sensitivity and enhanced catalytic efficiency [11].

Phosphopantothenoylcysteine synthetase catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine to form phosphopantothenoylcysteine [11] [14]. This reaction differs between bacterial and mammalian systems, with bacterial enzymes utilizing cytidine triphosphate rather than adenosine triphosphate [11]. Engineering approaches target improved substrate affinity and enhanced enzyme stability under fermentation conditions [11].

Phosphopantothenoylcysteine decarboxylase represents a unique decarboxylation reaction that does not require external cofactors [11] [12]. This enzyme converts phosphopantothenoylcysteine to 4'-phosphopantetheine through a pyruvoyl-dependent mechanism [11]. Optimization focuses on enhancing enzyme expression levels and improving catalytic turnover rates [11].

The final two steps involve phosphopantetheine adenylyltransferase and dephospho-CoA kinase, which convert 4'-phosphopantetheine to coenzyme A through adenylation and phosphorylation reactions [11] [14]. These enzymes are often fused in bacterial systems, providing opportunities for engineering enhanced multifunctional enzymes [11].

Metabolic engineering strategies for coenzyme A optimization include overexpression of rate-limiting enzymes, elimination of feedback inhibition, and enhancement of precursor availability [11] [15]. The integration of β-alanine biosynthesis with coenzyme A production creates synergistic effects that improve overall pathway efficiency [16] [12].

Microbial Host Engineering for Thiocyanate Incorporation

The incorporation of thiocyanate functionality into microbial hosts requires sophisticated engineering approaches that address both metabolic pathway construction and cellular tolerance mechanisms. Thiocyanate metabolism involves complex enzymatic systems that must be carefully integrated into heterologous hosts [17] [18] [19].

Thiocyanate hydrolase represents the primary enzyme for thiocyanate catabolism, catalyzing the hydrolysis of thiocyanate to carbonyl sulfide and ammonia [19] [20]. This enzyme contains a cobalt cofactor and demonstrates specificity for thiocyanate substrates with a Km value of approximately 11 millimolar [20]. Engineering strategies focus on enhancing enzyme stability and improving catalytic efficiency under fermentation conditions [19].

Thiocyanate dehydrogenase offers an alternative enzymatic route for thiocyanate metabolism, utilizing a unique trinuclear copper center to catalyze the two-electron oxidation of thiocyanate to cyanate and elemental sulfur [21] [22]. This enzyme demonstrates exceptional catalytic properties with the ability to process thiocyanate without molecular oxygen involvement [21]. Host engineering approaches target the incorporation of copper homeostasis systems to support enzyme function [21].

Microbial host tolerance to thiocyanate represents a critical engineering challenge. Thiocyanate concentrations above 30 milligrams per liter can inhibit microbial growth and metabolic activity [18] [23]. Engineering strategies include the development of efflux systems, enhancement of cellular antioxidant mechanisms, and optimization of membrane composition to reduce thiocyanate toxicity [18].

The integration of thiocyanate biosynthesis pathways requires careful consideration of sulfur metabolism and nitrogen utilization. Thiocyanate formation from cyanide and sulfur sources involves sulfur transferase enzymes that must be balanced with cellular sulfur requirements [24] [25]. Engineering approaches focus on optimizing the expression of sulfur transferase systems and ensuring adequate sulfur precursor availability [24].

Host engineering strategies for thiocyanate incorporation include the development of inducible expression systems, optimization of gene copy number, and enhancement of cellular stress tolerance mechanisms [18] [23]. The selection of appropriate microbial chassis organisms depends on their inherent tolerance to thiocyanate and their metabolic capacity for supporting complex biosynthetic pathways [18].

Systems Biology Approaches for Pathway Flux Analysis

Systems biology approaches provide essential tools for understanding and optimizing metabolic flux distributions in engineered pathways for acrylic acid derivative production. These methodologies enable quantitative analysis of metabolic networks and identification of bottlenecks that limit production efficiency [26] [27] [28].

Flux Balance Analysis represents the foundation of constraint-based modeling approaches for metabolic pathway optimization. This methodology utilizes stoichiometric constraints and linear optimization to predict steady-state flux distributions [27] [29]. Applications in acrylic acid production include the identification of optimal carbon source utilization, prediction of maximum theoretical yields, and assessment of metabolic pathway efficiency [27]. The integration of flux balance analysis with experimental data enables the prediction of metabolic engineering targets and the evaluation of pathway modifications [27].

Metabolic Flux Analysis provides experimental validation of flux predictions through quantitative measurement of metabolite concentrations and reaction rates [26] [30]. This approach utilizes mass balance equations and metabolic network topology to determine intracellular flux distributions [26]. Applications in acrylic acid pathway engineering include the quantification of flux through competing pathways, identification of rate-limiting steps, and validation of metabolic engineering strategies [30].

Carbon-13 Metabolic Flux Analysis represents the most accurate method for quantifying metabolic fluxes through isotope labeling experiments [28] [31]. This technique utilizes stable isotope tracers to track carbon atom transitions through metabolic networks [28]. The methodology enables precise quantification of flux distributions in acrylic acid production pathways and identification of metabolic bottlenecks [31]. Integration with metabolic engineering strategies provides quantitative guidance for pathway optimization [28].

Genome-scale Metabolic Models provide comprehensive frameworks for analyzing whole-cell metabolism in the context of acrylic acid production [27] [32]. These models integrate genomic information with biochemical knowledge to predict metabolic capabilities and limitations [32]. Applications include host strain selection, metabolic pathway design, and optimization of fermentation conditions [32]. The integration of omics data with genome-scale models enables the identification of regulatory mechanisms and metabolic constraints [32].

Dynamic Flux Balance Analysis extends steady-state analysis to capture time-dependent changes in metabolic flux distributions [33] [34]. This approach enables the modeling of batch fermentation processes and the optimization of fed-batch strategies for acrylic acid production [33]. The methodology provides insights into metabolic dynamics and enables the design of optimal fermentation control strategies [34].

Systems biology integration approaches combine multiple analytical methodologies to provide comprehensive understanding of metabolic pathway performance [28] [35]. The integration of flux analysis with enzyme kinetics, regulatory networks, and cellular physiology enables the development of predictive models for metabolic engineering [35]. These approaches facilitate the rational design of microbial cell factories for efficient acrylic acid derivative production [36] [37].

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

128.98844951 g/mol

Monoisotopic Mass

128.98844951 g/mol

Heavy Atom Count

8

UNII

X5VW2SN8Q8

Dates

Last modified: 08-10-2024

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